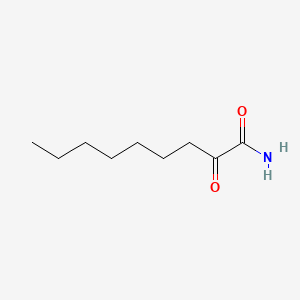

2-Oxononan-1-amide

Beschreibung

Amide compounds are of paramount importance in the realms of chemical biology and medicinal chemistry, largely due to the prevalence and versatility of the amide bond. lookchem.combuyersguidechem.com This functional group is a cornerstone of biological molecules, most notably forming the peptide bonds that link amino acids together to create proteins. lookchem.com The stability and structural rigidity conferred by the amide bond are crucial for the proper folding and function of these essential macromolecules.

The α-ketoamide motif, which is present in 2-Oxononan-1-amide, is a particularly interesting structural feature in drug discovery. This moiety is found in various natural products and synthetic compounds with significant biological activities. α-ketoamides are known to be more resistant to proteolytic cleavage and can exhibit improved membrane permeability compared to their α-ketoacid and α-ketoester counterparts.

This compound belongs to the broad class of fatty acid amides (FAAs), which are lipids formed from a fatty acid and an amine. FAAs play crucial roles in various physiological processes as signaling molecules. A well-known example is anandamide, an endocannabinoid that is involved in regulating mood, appetite, and pain perception.

The biological activity of FAAs is often regulated by enzymes that synthesize or degrade them, such as fatty acid amide hydrolase (FAAH). Research in this area often focuses on developing inhibitors of these enzymes to modulate the levels of signaling FAAs for therapeutic benefit.

While the general context of fatty acid amide chemistry is an active area of research, specific academic studies focusing on this compound are not readily found in publicly available scientific literature. Its structural similarity to other bioactive lipids suggests it could potentially interact with similar biological pathways, but this remains speculative without direct research.

A comprehensive search of academic and scientific databases does not reveal any current, specific research trajectories for this compound. The compound is listed in chemical supplier catalogs and has a registered CAS number (85866-13-3), indicating it is a known chemical entity. A study of emerging pollutants in fish samples from the Danube River reported the detection of this compound, suggesting its presence in the environment, though this does not provide insight into its biological or chemical research applications.

The lack of dedicated research on this compound means there are no detailed findings on its synthesis, biological activity, or potential applications to report at this time. Future research may explore this compound as part of broader studies on fatty acid amides or α-ketoamides, but as of now, it remains an uncharacterized molecule in the scientific literature.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 85866-13-3 |

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 2-oxononanamide |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

85866-13-3 |

|---|---|

Molekularformel |

C9H17NO2 |

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

2-oxononanamide |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(11)9(10)12/h2-7H2,1H3,(H2,10,12) |

InChI-Schlüssel |

GGPGBWZFDWFGBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(=O)C(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Oxononan 1 Amide and Analogues

Classical Amide Bond Formation Strategies

Traditional approaches to forming the amide bond are central to the synthesis of 2-Oxononan-1-amide and its analogues. These strategies can be broadly categorized into two main pathways: the reaction of an amine with an activated carboxylic acid derivative, or the direct condensation of a carboxylic acid and an amine facilitated by coupling agents or thermal conditions.

Nucleophilic acyl substitution is a cornerstone of amide synthesis. libretexts.org This reaction involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by an amine. byjus.commasterorganicchemistry.com This activation significantly enhances the reactivity towards amide formation.

The reaction between acid chlorides and amines is one of the most efficient and widely used methods for preparing amides. hud.ac.uk Acid chlorides are among the most reactive derivatives of carboxylic acids. byjus.com To synthesize an α-keto amide like this compound, the corresponding α-keto acid chloride (2-oxononanoyl chloride) would be reacted with ammonia (B1221849) or a primary/secondary amine.

The reaction proceeds via a nucleophilic addition-elimination mechanism. youtube.com The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, expelling a chloride ion to form the amide. youtube.com This reaction is typically exothermic and may require cooling. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct, preventing it from protonating the amine reactant.

A general procedure involves dissolving the acid chloride in a suitable solvent, cooling the solution, and then adding the amine and a base. hud.ac.uk For instance, various acyl chlorides can be reacted with primary amines in the bio-based solvent Cyrene™ at 0°C, with the reaction mixture warming to room temperature over an hour to afford the desired amides in good yields. hud.ac.ukrsc.org An efficient synthesis of α-ketoamides has been demonstrated by reacting acyl chlorides with α-isocyanoacetamides to form 2-acyl-5-aminooxazoles, which are then hydrolyzed to the target α-ketoamide. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |

| 2-Oxononanoyl chloride | Ammonia/Amine | Triethylamine/Pyridine | Dichloromethane (B109758) | High reactivity, requires base to neutralize HCl byproduct. |

| Acyl Chloride | α-Isocyanoacetamide | Triethylamine | Dichloromethane | Forms an oxazole (B20620) intermediate, followed by hydrolysis. nih.gov |

| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine | Cyrene™ | Utilizes a bio-alternative solvent. hud.ac.uk |

Acid anhydrides serve as another class of activated carboxylic acid derivatives for amide synthesis. While less reactive than acid chlorides, they are effective acylating agents for amines. chemguide.co.uk The reaction of an acid anhydride (B1165640) with an amine also follows a nucleophilic acyl substitution pathway, yielding an amide and a molecule of carboxylic acid as a byproduct. chemguide.co.uklibretexts.org

The synthesis involves two main steps. Initially, the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the amide and a carboxylate ion. libretexts.org Subsequently, the carboxylic acid byproduct can react with any excess amine present, which is why typically two equivalents of the amine are used. Alternatively, a non-nucleophilic base can be added to neutralize the carboxylic acid. chemguide.co.uk

For example, adding ethanoic anhydride to a concentrated ammonia solution produces ethanamide and ammonium (B1175870) ethanoate. chemguide.co.uk Mixed anhydrides, formed from a carboxylic acid and another acid like a sulfonic acid or carbonic acid derivative (e.g., from ethyl chloroformate), are also widely used. highfine.com This approach can be advantageous as it allows for more controlled reactivity. highfine.com

| Reactant 1 | Reactant 2 | Byproduct | Key Feature |

| Acetic Anhydride | Ammonia/Primary Amine | Carboxylic Acid | Less reactive than acid chlorides; often requires 2 eq. of amine. chemguide.co.uk |

| Carboxylic Acid + Ethyl Chloroformate (forms mixed anhydride) | Amine | Carbon Dioxide, Ethanol, Chloride Salt | In-situ formation of a reactive mixed anhydride intermediate. highfine.com |

Directly reacting a carboxylic acid with an amine is challenging because the acidic carboxylic acid protonates the basic amine, forming an unreactive ammonium carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, coupling reagents are employed to activate the carboxylic acid in situ, facilitating amide bond formation under milder conditions.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents in amide synthesis. chemistrysteps.comcreative-proteomics.com These reagents act as dehydrating agents, facilitating the condensation of a carboxylic acid and an amine. researchgate.netwikipedia.org

The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-proteomics.comwikipedia.org This intermediate effectively has an activated leaving group, which is then displaced by the amine nucleophile to form the amide bond. libretexts.orgchemistrysteps.com The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (e.g., dicyclohexylurea from DCC). peptide.com

DCC is soluble in organic solvents, but its urea byproduct is largely insoluble, which can simplify purification by filtration. peptide.comthermofisher.com EDC is water-soluble, and its urea byproduct is also water-soluble, making it ideal for aqueous reactions and easier to remove via extraction. creative-proteomics.compeptide.comthermofisher.com To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. nih.govluxembourg-bio.comnih.gov

| Coupling Reagent | Key Characteristics | Common Additive | Byproduct |

| DCC (N,N'-dicyclohexylcarbodiimide) | Hydrophobic, used in organic solvents. creative-proteomics.com | HOBt (1-hydroxybenzotriazole) | Dicyclohexylurea (largely insoluble). peptide.com |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble, used in aqueous or organic media. thermofisher.com | HOBt, DMAP nih.gov | Water-soluble urea derivative. creative-proteomics.com |

While challenging, the direct formation of an amide from a carboxylic acid and an amine can be achieved by heating the corresponding ammonium carboxylate salt to temperatures above 100°C. libretexts.orgstackexchange.com This process, known as thermal condensation, drives off a molecule of water to form the amide bond. stackexchange.com

This method generally requires forcing conditions due to the high activation barrier for the direct coupling. stackexchange.com However, it represents a reagent-free approach to amide synthesis. acs.org Hydrothermal conditions (e.g., 250°C and 40 bar) have also been shown to promote the direct condensation of carboxylic acids and amines, yielding amides in high yields over a period of hours without the need for catalysts or activating agents. researchgate.net The reaction is thought to proceed through the neutral forms of the amine and acid. researchgate.net While simple in concept, the high temperatures required can limit the applicability of this method to substrates that are thermally stable and lack sensitive functional groups. stackexchange.com

| Method | Conditions | Key Features | Limitations |

| Thermal Dehydration | Heat > 100°C libretexts.org | Reagent-free; drives off water from ammonium carboxylate salt. stackexchange.comacs.org | Requires high temperatures; limited substrate scope. stackexchange.com |

| Hydrothermal Synthesis | High Temperature & Pressure (e.g., 250°C, 40 bar) researchgate.net | No catalyst or activating agent needed; high yields possible. researchgate.net | Requires specialized equipment; high energy input. |

Direct Condensation of Carboxylic Acids and Amines with Coupling Reagents

Modern and Sustainable Synthetic Approaches to this compound and Analogues

The synthesis of α-ketoamides, including this compound, has evolved significantly with the advent of modern catalytic systems and sustainable methodologies. These approaches aim to improve efficiency, reduce waste, and utilize milder reaction conditions compared to traditional methods.

Catalytic Amide Synthesis

Catalytic methods for amide bond formation are at the forefront of green chemistry, minimizing the use of stoichiometric reagents and the waste they generate. For the synthesis of α-ketoamides, several catalytic strategies have been developed, leveraging metal complexes, small organic molecules, and light-mediated processes.

Metal catalysts, particularly those based on copper, have proven effective in facilitating the oxidative amidation of various precursors to yield α-ketoamides. These reactions often utilize molecular oxygen or other green oxidants, enhancing their sustainability. One prominent strategy involves the copper-catalyzed oxidative amidation-diketonization of terminal alkynes. In this radical process, molecular oxygen acts as the ideal oxidant and participates in dioxygen activation under ambient conditions.

Another approach is the copper-catalyzed one-pot synthesis from 1-arylethanols, which proceeds through a cascade of alcohol oxidation, sp³ C-H oxidation, and finally, oxidative amidation to deliver the α-ketoamide product in very good yields. These methods provide a direct route to α-ketoamides from readily available starting materials.

Table 1: Examples of Metal-Catalyzed Oxidative Amidation for α-Ketoamide Synthesis This table is interactive. You can sort and filter the data.

| Catalyst | Starting Materials | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|

| Cu(I) salt | Terminal Alkyne, Amine | O₂ | Not specified | Good |

| Cu(II) salt | Benzylimidate, Amine | O₂ | Not specified | High |

| Copper Catalyst | 1-Arylethanol, Amine | Not specified | Not specified | Very Good |

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, metal-free alternatives for amide synthesis. mdpi.com These methods often proceed under exceptionally mild conditions, utilizing visible light as a renewable energy source. mdpi.com

One innovative approach for α-ketoamide synthesis is the visible-light-mediated oxidative amination of 2-bromoacetophenones using Eosin Y, an organic dye, as the photoredox catalyst and air as the terminal oxidant. nih.gov This method is characterized by its operational simplicity, broad substrate scope, and tolerance of various functional groups. nih.gov

Furthermore, a catalyst-free decarboxylative amidation of α-keto acids with amines has been developed, which is promoted by singlet oxygen generated from molecular oxygen under light irradiation. acs.org This protocol is notable for its high degree of chemoselectivity and functional group tolerance, avoiding the need for any metal catalyst. acs.org The reaction proceeds smoothly under mild conditions, highlighting the potential of light-induced, catalyst-free transformations. acs.org

Table 2: Comparison of Organocatalytic and Photoredox Methods for α-Ketoamide Synthesis This table is interactive. You can sort and filter the data.

| Method | Catalyst/Promoter | Key Features | Starting Materials |

|---|---|---|---|

| Photoredox Catalysis | Eosin Y | Metal-free, uses air as oxidant, visible light | 2-Bromoacetophenones, Amines nih.gov |

| Photo-promoted | Singlet Oxygen (from O₂) | Completely catalyst-free, mild conditions, high chemoselectivity | α-Keto acids, Amines acs.org |

The application of heterogeneous nanosized catalysts offers significant advantages, including high catalytic activity, ease of separation, and recyclability. For amide synthesis, nano sulfated titania has been identified as a highly effective solid acid catalyst.

Prepared via a sol-gel hydrothermal process, nanosized sulfated titania exhibits high activity for the direct amidation of carboxylic acids (including fatty acids) with various amines. A key advantage of this catalyst is its efficacy under solvent-free conditions, which aligns with the principles of green chemistry by eliminating the need for potentially hazardous organic solvents. The reactions typically proceed with minimal catalyst loading to afford amides in high yields.

Table 3: Performance of Nanosized Sulfated Titania in Amide Synthesis This table is interactive. You can sort and filter the data.

| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Condition | Yield (%) |

|---|---|---|---|---|

| Fatty Acid | Various Amines | 0.011 | Solvent-free | 70-98 |

| Benzoic Acid | Various Amines | 0.011 | Solvent-free | High |

Solvent-Free and Aqueous Media Synthetic Protocols

Moving away from conventional organic solvents is a major goal in sustainable chemistry. Solvent-free (neat) reactions and the use of water as a reaction medium are highly desirable alternatives.

As mentioned previously, the use of nano sulfated titania enables the direct synthesis of amides under solvent-free conditions. Another prominent solvent-free method involves microwave irradiation. The pyrolysis of salts formed by mixing neat primary amines and carboxylic acids can be significantly accelerated under microwave activation, leading to the desired amides in short reaction times and with good yields. This method often benefits from non-thermal microwave effects.

In contrast, aqueous media synthesis presents its own set of challenges and opportunities. A tandem copper-catalyzed approach has been developed to synthesize α-ketoamides from terminal alkynes and secondary amines where water and dioxygen serve as the co-oxygen sources. Isotope labeling studies have confirmed that the oxygen atom of the amide group originates from water, while the α-ketone oxygen comes from O₂. This multicomponent reaction proceeds at room temperature without the need for ligands or additives, showcasing a novel and green pathway to construct complex oxygenated molecules.

Chemoselective Acylation Techniques

Chemoselectivity is crucial when synthesizing complex molecules with multiple reactive sites. For analogues of this compound that may contain other functional groups, selective formation of the α-ketoamide is paramount.

An electrochemical approach has been shown to selectively produce either amides or α-ketoamides from the reaction of α-keto acids with amines. nih.gov By tuning the reaction conditions, this metal- and oxidant-free method allows for controlled decarboxylation and dehydration, providing a green and efficient route to the desired products with high functional group tolerance. nih.gov

Furthermore, the catalyst-free, singlet oxygen-promoted decarboxylative amidation of α-keto acids demonstrates excellent chemoselectivity. acs.org For instance, the reaction of 2-oxopentanedioic acid, which contains both a keto acid and a carboxylic acid moiety, with an aniline (B41778) derivative selectively produces the α-ketoamide without affecting the unprotected carboxylic acid group. acs.org Similarly, the reaction of pyruvic acid with 4-aminophenol (B1666318) results in the selective acetylation of the amino group, leaving the hydroxyl group untouched. acs.org These examples underscore the potential for highly selective transformations under mild, modern synthetic conditions. acs.orgacs.org

Biocatalytic Pathways for Amide Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for amide bond formation. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high chemo-, regio-, and stereoselectivity, which can obviate the need for protecting groups and reduce waste generation. researchgate.net

Several classes of enzymes are capable of catalyzing the formation of amide bonds through different mechanisms.

Nitrilases and Nitrile Hydratases : These enzymes are pivotal in the hydrolysis of nitriles. There are two main enzymatic pathways for nitrile conversion. researchgate.net One pathway involves the direct hydrolysis of a nitrile to a carboxylic acid and ammonia by a nitrilase (EC 3.5.5.1). researchgate.netnih.gov The second pathway is a two-step process initiated by nitrile hydratase (NHase, EC 4.2.1.84), which hydrates a nitrile to form the corresponding amide. nih.govnih.gov This amide can then be further hydrolyzed to a carboxylic acid by an amidase (EC 3.5.1.4). nih.gov By selecting organisms that possess nitrile hydratase activity without significant amidase activity, or by inhibiting the amidase, amides can be produced with high efficiency. researchgate.net NHases are metalloenzymes containing either a non-corrin cobalt or a non-heme iron catalytic center. chemsynthesis.com The industrial production of acrylamide (B121943) and nicotinamide (B372718) are prominent examples of the successful application of nitrile hydratases. researchgate.net

| Enzyme Class | EC Number | Reaction Catalyzed | Key Features |

| Nitrilase | 3.5.5.1 | R-CN + 2 H₂O → R-COOH + NH₃ | Direct conversion of nitriles to carboxylic acids. nih.gov Can sometimes produce amides as byproducts. youtube.com |

| Nitrile Hydratase | 4.2.1.84 | R-CN + H₂O → R-CONH₂ | Hydration of nitriles to amides. nih.gov Used in large-scale industrial synthesis. nih.gov |

| Acyltransferase | 2.3.x.x | R-CO-X + R'-NH₂ → R-CO-NHR' + HX | Transfers an acyl group to an amine. savemyexams.com Can utilize acyl-CoA thioesters as donors. acs.org |

Acyltransferases : N-acyltransferases (NATs) catalyze the transfer of an acyl group from a donor molecule, such as an acyl-coenzyme A (CoA) thioester, to an amine, forming an amide bond. acs.org This two-enzyme system, often involving a CoA ligase to first activate the carboxylic acid and a subsequent N-acyltransferase, is a common strategy in biosynthetic pathways. acs.org Some acyltransferases, like the one from Mycobacterium smegmatis, have been shown to be effective for the synthesis of aminooxo-acids in aqueous media with high yields. savemyexams.com Additionally, enzymes like peptidylglycine alpha-amidating enzyme and acyl-CoA:glycine N-acyltransferase are involved in the biosynthesis of fatty acid amides, demonstrating the potential for creating long-chain amide structures. youtube.com

Despite the utility of natural enzymes, their application can be limited by factors such as narrow substrate scope, low stability, or insufficient activity under process conditions. acs.org Directed evolution and rational enzyme engineering are powerful strategies to overcome these limitations and develop bespoke biocatalysts for specific amide syntheses. acs.orgresearchgate.net

Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with improved or desired properties. researchgate.net This iterative process of mutation and selection has been successfully used to enhance various enzyme characteristics, including stereoselectivity, activity, and stability. researchgate.net For instance, the directed evolution of a cytochrome P450 enzyme resulted in a biocatalyst capable of performing a challenging amination reaction for the synthesis of a key intermediate for the drug sitagliptin (B1680988). nih.gov

Rational design, on the other hand, utilizes knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. nih.gov Structure-guided mutagenesis of coronafacic acid ligases (CfaLs), a family of ATP-dependent amide ligases, has led to engineered variants with improved capabilities for synthesizing a diverse array of amides. nih.govorganic-chemistry.org By identifying key residues in the active site, researchers can modify the enzyme's substrate specificity and enhance its catalytic efficiency. researchgate.net This approach has been used to engineer amide synthetases to produce a variety of derivatives that are not accessible with the wild-type enzyme. organic-chemistry.org

| Parent Enzyme Class | Engineering Strategy | Improved Property | Example Application |

|---|---|---|---|

| Amide Ligase (e.g., CfaL) | Structure-Guided Mutagenesis | Substrate Scope, Selectivity | Synthesis of diverse amides for agrochemical and pharmaceutical precursors. organic-chemistry.org |

| Cytochrome P450 | Directed Evolution | New Catalytic Activity (Amination) | Environmentally friendly synthesis of a sitagliptin intermediate. nih.gov |

| Hydrolase | Rational Design | Transformed into an Acyltransferase | Catalyzing amide bond formation under aqueous conditions. acs.org |

Chemoenzymatic cascades combine the advantages of both chemical and enzymatic catalysts in a single pot or in a sequential manner to construct complex molecules. organic-chemistry.org This strategy can lead to more efficient and sustainable synthetic routes by reducing the number of purification steps, minimizing waste, and allowing for reactions that are difficult to achieve by either method alone. organic-chemistry.org

An example of a chemoenzymatic cascade could involve the enzymatic kinetic resolution of a racemic intermediate, followed by a chemical transformation of the desired enantiomer. Amine transaminases have been combined with acyltransferases in one-pot cascades to produce amides directly from ketones or aldehydes in aqueous solutions. google.com Another approach involves combining a nitrile hydratase with a hydroxynitrile lyase in a one-pot system to produce enantiomerically enriched α-hydroxy amides from aldehydes and hydrogen cyanide. These integrated processes are highly valuable as they can telescope multiple reaction steps, handle unstable intermediates, and build molecular complexity efficiently. organic-chemistry.org

Synthetic Routes to Specific this compound Analogues and Derivatives

The α-ketoamide moiety is a privileged structure in medicinal chemistry and a versatile synthetic intermediate. researchgate.net Numerous synthetic methodologies have been developed for its construction, which can be applied to the synthesis of this compound and its analogues. These methods can be generally classified based on the bond formation strategy used to construct the α-ketoamide core. researchgate.netnih.govresearchgate.net

One common approach is the amidation of α-keto acids . This can be achieved by activating the α-keto acid, for example, by converting it to an acid chloride, and then reacting it with an amine. More recently, milder methods have been developed that use coupling reagents. For instance, ynamides have been employed as effective coupling reagents for the one-pot synthesis of α-ketoamides from α-keto acids and various amines under very mild conditions, showing broad functional group tolerance.

Another major strategy involves the oxidation of precursor molecules . This can include the C(2)-oxidation of α-hydroxy amides or α-amino amides. researchgate.netnih.gov Various oxidizing agents can be employed for this transformation. For example, a copper-catalyzed one-pot reaction can synthesize α-ketoamides from 1-arylethanols through a sequence of alcohol oxidation, sp³ C-H oxidation, and oxidative amidation. Direct conversion of benzylimidates to primary α-ketoamides has also been achieved using molecular oxygen as the oxidant in the presence of a copper(II) salt.

Other notable synthetic strategies include:

Oxidative coupling reactions : A simple and efficient method for preparing primary α-ketoamides involves the oxidative coupling of α-diazoketones with ammonium iodide.

From methyl ketones : A method has been developed for the preparation of α-ketoamides from methyl ketones and amine compounds in the presence of a catalyst and an oxidant.

From alkynes : A copper-catalyzed oxidative amidation-diketonization of terminal alkynes using molecular oxygen provides a direct route to α-ketoamides.

These diverse synthetic routes provide a robust toolbox for accessing a wide range of this compound analogues and derivatives, including those with substitutions on the amide nitrogen or modifications to the alkyl chain.

Investigation of Biological Activities of 2 Oxononan 1 Amide

Research on Anti-inflammatory Potential

Preliminary research suggests that 2-Oxononan-1-amide may possess anti-inflammatory properties. ontosight.ai The inflammatory response is a complex biological process involving the production of various signaling molecules, including cytokines. abcam.comthermofisher.com

Modulation of Pro-inflammatory Cytokine Production

Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, which are key mediators in initiating and sustaining inflammation. ontosight.ai Pro-inflammatory cytokines, such as various interleukins (IL) and tumor necrosis factor-alpha (TNF-α), are secreted by immune cells like macrophages and T-helper cells in response to pathogens or tissue injury. thermofisher.com The ability of this compound to modulate the production of these molecules suggests a potential mechanism for its anti-inflammatory effects. ontosight.ai The balance between pro-inflammatory and anti-inflammatory cytokines is crucial for a healthy immune response. abcam.com

Exploration of Antimicrobial Properties

The potential of this compound as an antimicrobial agent has been a subject of scientific inquiry. ontosight.ai This includes its activity against both bacteria and fungi.

Antibacterial Activity Studies

Research has explored the antibacterial effects of various amide derivatives. sphinxsai.comnih.gov For instance, certain amide compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. sphinxsai.comekb.eg Studies on different amide-containing molecules have reported Minimum Inhibitory Concentrations (MICs) against various bacterial strains, indicating their potential to inhibit bacterial growth. mdpi.comnih.govmdpi.com While specific data on this compound is still emerging, the broader research into amides provides a basis for its investigation as a potential antibacterial agent. sphinxsai.comnih.gov

Table 1: Illustrative Antibacterial Activity of Selected Amide Derivatives (Note: Not this compound)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Amide Derivative 2a | Staphylococcus aureus | 0.35 | ekb.eg |

| Amide Derivative 2a | Escherichia coli | 0.41 | ekb.eg |

| Amide 11b | Mycobacterium smegmatis | 8 | mdpi.com |

| Amide 11d | Mycobacterium smegmatis | 8 | mdpi.com |

| Amide 11g | Mycobacterium smegmatis | 8 | mdpi.com |

| Compound 23d | Various (7 species) | 0.25-2 | nih.gov |

This table presents data for other amide compounds to illustrate the antibacterial potential within this chemical class and is not representative of this compound itself.

Antifungal Activity Studies

The antifungal properties of amide derivatives are also under investigation. researchgate.netsemanticscholar.org Some studies have shown that certain amides exhibit activity against various fungal species, including Candida albicans. ekb.egnih.govnih.gov The effectiveness of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. mdpi.com For example, some novel amide derivatives have shown promising antifungal activity against different Candida species. nih.gov

Evaluation of Antioxidant Effects

The potential of this compound to act as an antioxidant has been another area of research interest. ontosight.ai Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. oxfordbiosciences.com

Free Radical Scavenging Assays (e.g., DPPH)

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. oxfordbiosciences.comnih.gov This test measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. medcraveonline.comresearchgate.net The reduction in the concentration of the DPPH radical is measured by a decrease in its absorbance at a specific wavelength. medcraveonline.comresearchgate.net Studies on various amides have utilized the DPPH assay to quantify their antioxidant capacity, often expressed as the concentration required to scavenge 50% of the DPPH radicals (IC50). researchgate.netresearchgate.net While direct DPPH assay results for this compound are not widely detailed, the established methodology provides a clear path for its evaluation.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the total antioxidant capacity of a substance. sigmaaldrich.comnih.gov The assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored complex, the intensity of which is proportional to the antioxidant power of the sample. sigmaaldrich.com

While specific FRAP assay data for this compound is not extensively detailed in the reviewed literature, studies on other amide derivatives have demonstrated notable antioxidant activity using this method. medcraveonline.com Research on various amides has shown that increasing their concentration leads to a corresponding increase in ferric reducing power. medcraveonline.com The antioxidant efficacy of amides is often linked to the nature of the substituents on the amide group. medcraveonline.com The presence of certain structural features, such as a catechol group in polyphenolic compounds, has been positively associated with a higher FRAP value. nih.gov Generally, substances with antioxidant properties are considered promising agents for managing conditions related to oxidative stress. medcraveonline.com

Antitumor Activity Research

The potential of this compound and related structures in cancer therapy has been a subject of scientific inquiry. ontosight.aitemple.edu Research has explored its effects on key cancer-related enzymes and its ability to inhibit the growth of cancer cells.

Inhibition of Key Cancer-Related Enzymes (e.g., IMPDH, HDAC, IDO1, STAT3)

The development of inhibitors for enzymes that play a crucial role in cancer progression is a key strategy in oncology research. Several classes of inhibitors have been developed that share structural similarities with this compound.

HDAC and IMPDH Inhibition: Histone deacetylases (HDACs) and inosine (B1671953) monophosphate dehydrogenase (IMPDH) are significant targets in cancer therapy. nih.govnih.gov Dual inhibitors targeting both HDAC and other enzymes are being explored. For instance, novel compounds incorporating a 9-oxononan-1-hydroxamic acid moiety, which is structurally related to this compound, have been synthesized and evaluated as dual inhibitors of IMPDH II and HDAC1. nih.gov HDAC inhibitors can induce cell cycle arrest and apoptosis by preventing the deacetylation of histones. nih.gov

IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that contributes to an immunosuppressed state within the tumor microenvironment, making it a valuable therapeutic target. nih.govmdpi.com While IDO1 inhibitors alone may show moderate antitumor activity, their combination with other therapies is a promising strategy. nih.govnih.gov The design of dual IDO1 and HDAC inhibitors often involves fusing pharmacophores, where an amide-containing structure can be a key component. nih.govmdpi.com

Cellular Activity and Antiproliferative Effects (in vitro, cell-based assays)

The direct effect of amide-containing compounds on cancer cell growth is evaluated through in vitro antiproliferative assays. These tests measure the concentration of a compound required to inhibit cell growth by 50% (GI₅₀ or IC₅₀). While specific data for this compound is limited, numerous studies on related amide derivatives demonstrate significant antiproliferative activity across various cancer cell lines. unich.itderpharmachemica.comnih.gov

For example, certain amide derivatives of other parent compounds have shown potent activity against human cancer cell lines. The modification of a carboxylic acid group to an amide can lead to a significant increase in cytotoxic activity against cancer cells. mdpi.com Studies on various synthetic amides have reported IC₅₀ and GI₅₀ values in the micromolar range against cell lines such as colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and breast cancer (MCF-7). derpharmachemica.commdpi.com

| Compound Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|

| Flufenamic Acid Amide Derivative (Compound 8) | A549 (Lung) & HT-29 (Colon) | 15.4 | derpharmachemica.com |

| Diclofenac Amide Derivative (Compound 17) | A549 (Lung) & HT-29 (Colon) | 25.82 | derpharmachemica.com |

| Hydrazone Derivative (Compound 3i) | MCF-7 (Breast) | 4.37 | mdpi.com |

| 2-Cyanocinnamic Acid Amide (Compound 7b) | General (NCI-60) | 3.903 (Average GI₅₀) | researchgate.net |

| Quinolin-2(1H)-one Derivative (Compound 11d) | NPC-Tw01 (Nasopharyngeal) | <10 | nih.gov |

Role as a Chemical Precursor and Building Block in Biosynthesis Research

Beyond its direct biological activities, this compound serves as a valuable building block in synthetic chemistry. ontosight.ai Its structure is amenable to various chemical modifications, making it a useful precursor for constructing more complex molecules. ontosight.ai

Synthesis of Peptides and Lipids

The amide functional group is central to the structure of peptides and is also found in various lipids. This compound belongs to the class of primary fatty acid amides (PFAMs), which are a family of biologically occurring lipids. nih.govmdpi.com

Peptide Synthesis: While not a direct amino acid, the structure of this compound can be incorporated into peptide-like structures or used to modify peptides. The process of "lipidation," where a lipid moiety is attached to a peptide, is a strategy used to improve the therapeutic properties of peptide drugs. nih.gov This is often achieved by forming an amide bond between the fatty acid and the peptide. nih.gov

Lipid Synthesis: As a fatty acid amide, this compound is a member of a lipid family that includes ceramides (B1148491) and sphingolipids. nih.gov The biosynthesis of fatty acid amides in nature can occur through pathways involving the enzymatic modification of N-fatty acylglycines or the direct amidation of fatty acyl-CoA thioesters. nih.govnih.gov

Natural Product Synthesis Intermediates

The structural motif of this compound can be found within more complex natural products, and it can serve as an intermediate in their total synthesis. Amides and their derivatives, such as enamides, are versatile intermediates in reactions that build complex molecular scaffolds. beilstein-journals.org

Enamides, which can be derived from keto-amides, can participate in various cyclization and annulation reactions to form nitrogen-containing heterocyclic structures common in natural alkaloids. beilstein-journals.org The stability and reactivity of the amide group make it a reliable functional group for constructing the core rings of complex natural products. numberanalytics.com The synthesis of various natural product-derived agents often involves the creation of amide bonds as a key step in the synthetic route. nih.gov

Mechanistic Investigations and Molecular Interactions of 2 Oxononan 1 Amide

Receptor Binding and Ligand-Receptor Interactions

Estrogen receptors (ERα and ERβ) are nuclear receptors and ligand-activated transcription factors that mediate the physiological effects of estrogen. The binding of a ligand to the receptor's flexible, hydrophobic ligand-binding pocket (LBP) is the initiating step for its activity. The strength of this interaction is quantified as binding affinity, often determined through competitive binding assays and expressed as an IC50 value (the concentration of a test compound required to displace 50% of a radiolabeled ligand) or a dissociation constant (Kd). These values are crucial for profiling the potency of potential estrogenic or anti-estrogenic compounds.

Currently, there are no specific studies within the provided search results that detail the binding affinity or activity profile of 2-Oxononan-1-amide for either estrogen receptor α or β.

The functional outcome of a ligand binding to an estrogen receptor is the classification of that ligand as an agonist, antagonist, or selective estrogen receptor modulator (SERM). This character is determined by the specific conformational change the receptor undergoes upon ligand binding. An agonist, such as estradiol, typically induces a conformation that promotes the recruitment of coactivator proteins and initiates gene transcription. An antagonist binds to the receptor but induces a different conformation that prevents coactivator binding and blocks transcriptional activity. The positioning of key structural elements of the receptor, such as helix 12 of the LBD, is critical in determining whether a ligand-receptor complex will be transcriptionally active.

The agonist or antagonist character of this compound at estrogen receptors has not been characterized in the available scientific literature.

Molecular Modeling and Computational Approaches

Computational methods provide a powerful lens through which the interactions of small molecules like this compound can be predicted and analyzed at an atomic level. These approaches are instrumental in rational drug design and in forming hypotheses about a compound's mechanism of action before undertaking extensive laboratory experiments.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the potential binding of this compound to various protein targets. The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, or scoring, to estimate the strength of the interaction.

Studies on other amide-containing compounds have demonstrated interactions with several of the specified targets. For instance, certain amide derivatives have been investigated as inhibitors of histone deacetylase 1 (HDAC1), where the amide functionality plays a role in binding to the enzyme's active site. wikipedia.orgnih.govmdpi.com Similarly, dual inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1) and signal transducer and activator of transcription 3 (STAT3) have been designed around amide-oxime scaffolds, with molecular docking revealing key interactions with the heme group in IDO1. nih.govmdpi.com In the context of Cytochrome c Peroxidase, docking studies have been used to understand the binding of various ligands to its active site. nih.gov

For this compound, molecular docking simulations would be employed to predict its binding modes and affinities with human inosine (B1671953) monophosphate dehydrogenase II (hIMPDH II), HDAC1, IDO1, STAT3, and Cytochrome c Peroxidase. The results of such simulations would be presented in a table detailing the binding scores (typically in kcal/mol) and the key amino acid residues involved in the interaction. As of now, specific docking data for this compound with these proteins is not publicly available.

Table 1: Hypothetical Molecular Docking Results of this compound with Target Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| hIMPDH II | Data not available | Data not available | Data not available |

| HDAC1 | Data not available | Data not available | Data not available |

| IDO1 | Data not available | Data not available | Data not available |

| STAT3 | Data not available | Data not available | Data not available |

| Cytochrome c Peroxidase | Data not available | Data not available | Data not available |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. Following molecular docking, MD simulations of the this compound-protein complex would be performed to assess the stability of the predicted binding pose and to observe the conformational changes in both the ligand and the protein. These simulations solve Newton's equations of motion for a system of atoms and molecules to generate a trajectory of their positions and velocities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds.

To develop a QSAR model for a series of compounds related to this compound, one would first need experimental data on their biological activity (e.g., IC50 values) against a specific target. Then, various molecular descriptors (physicochemical, topological, electronic, etc.) for each compound would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the activity.

Such a model could predict the potential activity of this compound and guide the design of new derivatives with improved potency. The reliability of a QSAR model is assessed through various validation metrics. At present, there are no specific QSAR models reported in the literature for this compound.

Table 2: Hypothetical QSAR Model Parameters for this compound Analogs

| Model Parameter | Value | Description |

| r² (Correlation Coefficient) | Data not available | A measure of the goodness of fit of the model. |

| q² (Cross-validated r²) | Data not available | A measure of the predictive ability of the model. |

| Descriptors | Data not available | The molecular properties used to build the model. |

| Training Set Size | Data not available | The number of compounds used to develop the model. |

| Test Set Size | Data not available | The number of compounds used to validate the model. |

The reactivity of an amide bond is a critical factor in its biological function and stability. The concept of "amidicity" quantifies the degree of delocalization of the nitrogen lone pair into the carbonyl group, which in turn affects the bond's strength and reactivity towards nucleophiles. A lower amidicity generally corresponds to higher reactivity.

The amidicity and reactivity profile of this compound can be predicted using quantum chemical calculations. These calculations can provide insights into the electronic structure of the amide bond, its susceptibility to hydrolysis, and its potential to act as an acylating agent. Factors such as bond lengths, atomic charges, and the energy of frontier molecular orbitals would be determined. This information is valuable for understanding the compound's stability under physiological conditions and its potential for covalent interactions with protein targets. While general principles of amide reactivity are well-established, a specific computational analysis of the amidicity of this compound has not been reported.

Elucidation of Intracellular Signaling Pathways (in vitro)

In vitro studies using cell-based assays are essential to confirm the predictions from computational models and to elucidate the biological effects of a compound. To understand how this compound affects cellular function, its impact on specific intracellular signaling pathways would be investigated. mdpi.com

This would involve treating cultured cells with this compound and then measuring the activity of key proteins within a signaling cascade. For example, if docking studies suggested an interaction with STAT3, in vitro assays would be used to measure the phosphorylation levels of STAT3 and the expression of its downstream target genes. nih.gov Techniques such as Western blotting, ELISA, and reporter gene assays are commonly employed for this purpose.

These studies would reveal whether this compound acts as an agonist or antagonist of a particular pathway and would help to build a comprehensive picture of its mechanism of action at the cellular level. Currently, there is a lack of specific in vitro studies detailing the effects of this compound on the aforementioned signaling pathways.

Structure Activity Relationship Sar Studies for 2 Oxononan 1 Amide Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 2-oxononan-1-amide derivatives is largely dictated by the interplay of several key structural features. The α-ketoamide moiety is a crucial pharmacophore, playing a significant role in the interaction with biological targets. nih.govpulsus.com This functional group can act as a non-reactive element, contributing to the molecule's conformation and hydrogen bonding capacity, or as a reactive electrophile that can form covalent bonds with nucleophilic residues like serine or cysteine in enzyme active sites. nih.govpulsus.com

For instance, in the context of phospholipase A2 (PLA2) inhibition, the α-ketoamide warhead is essential for activity. The geometry of the α-ketoamide group, which preferentially adopts a planar conformation with the two carbonyls in a trans disposition, is a key factor in its interaction with target enzymes. nih.govpulsus.com

Influence of Aliphatic Chain Length on Biological Activity and Selectivity

The length and nature of the aliphatic chain in this compound derivatives are pivotal in modulating their biological activity and selectivity. In studies of 2-oxoamide-based inhibitors of group IVA cytosolic phospholipase A2 (GIVA cPLA2), it has been demonstrated that a short, nonpolar aliphatic side chain is optimal for potent inhibition. nih.gov This suggests that for this compound, which possesses a seven-carbon chain attached to the α-ketoamide group, modifications to this chain length could significantly impact its inhibitory potential.

Research on other α-ketoamide derivatives has shown that both increasing and decreasing the aliphatic chain length can affect potency, with an optimal length often being identified for specific biological targets. nih.gov For example, in a series of α-ketoamide analogues, propylene (B89431) derivatives were found to be optimal for activity against certain phospholipase A and acyltransferase (PLAAT) enzymes. nih.gov This highlights the importance of the hydrophobic interactions afforded by the aliphatic chain in the binding pocket of the target enzyme.

Impact of Carbonyl Group Modifications on Activity

Modifications to the carbonyl group within the α-ketoamide moiety of this compound derivatives can have a profound impact on their biological activity. The electrophilic nature of the ketone's carbonyl is often essential for the inhibitory mechanism, particularly for enzymes that utilize a catalytic serine or cysteine residue. researchgate.net This is because the carbonyl group can undergo nucleophilic attack by the active site residue, leading to the formation of a reversible hemiacetal or hemiketal adduct. researchgate.net

Studies on peptide α-ketoamide derivatives as proteasome inhibitors have confirmed that the presence of the electrophilic α-ketoamide moiety is mandatory for inhibitory activity. researchgate.net Conversion of the α-ketoamide to the corresponding α-hydroxyamide, which lacks the electrophilic ketone, results in a significant loss of potency. researchgate.net This underscores the critical role of the carbonyl group in the covalent interaction with the target enzyme.

Role of Amide Nitrogen Substitutions in Ligand-Target Interactions

Substitutions on the amide nitrogen of this compound derivatives can significantly influence their interaction with biological targets. The nature of the substituent on the amide nitrogen can affect the planarity of the α-ketoamide moiety and its ability to form hydrogen bonds. nih.gov

In general, monosubstitution on the nitrogen with a small aliphatic chain is associated with a preferred trans conformation of the amide bond. nih.gov However, bulky substituents can lead to a twisted conformation, which may alter the binding affinity for the target. nih.gov For some targets, alkylation of the amide nitrogen is essential for activity. For example, in a series of α-ketoamide inhibitors of histone deacetylase, N-methyl substitution was found to be crucial for potent inhibition. researchgate.net

| Substitution | Effect on Biological Activity | Reference |

|---|---|---|

| N-Methyl substitution | Essential for potent histone deacetylase inhibition | researchgate.net |

| Bulky substituents | Can lead to a twisted conformation, potentially altering binding affinity | nih.gov |

Stereochemical Implications in Biological Activity and Enzyme Selectivity

Stereochemistry plays a pivotal role in the biological activity and enzyme selectivity of this compound derivatives. Chiral centers within the molecule can lead to significant differences in potency and selectivity between enantiomers and diastereomers. dundee.ac.ukresearchgate.net The specific three-dimensional arrangement of atoms is often critical for optimal interaction with the chiral environment of a biological target's active site. dundee.ac.ukresearchgate.net

For instance, in studies of 3-Br-acivicin isomers and their derivatives, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity. dundee.ac.ukresearchgate.net This stereoselectivity was attributed to the uptake of the compounds by a stereoselective transport system. dundee.ac.ukresearchgate.net Similarly, the stereochemistry of the adduct formed between an α-ketoamide inhibitor and a cysteine protease can differ, leading to either R- or S-thiohemiketals, which can influence the stability of the enzyme-inhibitor complex.

Pharmacophore Elucidation and Derivatization Strategies

The elucidation of the pharmacophore for this compound derivatives is essential for designing more potent and selective compounds. A pharmacophore represents the key structural features required for biological activity. For α-ketoamide-based inhibitors, the pharmacophore typically includes the α-ketoamide moiety as a key interactive element, along with specific hydrophobic and hydrogen-bonding features.

Pharmacophore models can be developed based on the structures of known active compounds and then used to guide derivatization strategies. These models help in identifying which parts of the molecule to modify and what types of substituents are likely to enhance activity. For example, a pharmacophore model for α-ketoamide inhibitors of the SARS-CoV-2 main protease included hydrogen-bond acceptors, a hydrogen-bond donor, and a hydrophobic feature. Such models provide a rational basis for the design of new derivatives with improved biological profiles.

Advanced Analytical Methodologies in 2 Oxononan 1 Amide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2-Oxononan-1-amide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide information about the different types of protons and their neighboring environments within the molecule. libretexts.org Due to the partial double bond character of the C-N bond in amides, free rotation is restricted, which can lead to more complex ¹H NMR spectra. pku.edu.cn For a primary amide like this compound, the two protons on the nitrogen atom can sometimes appear as distinct signals. The protons on the carbon chain will exhibit characteristic splitting patterns based on their adjacent protons. libretexts.org For instance, the terminal methyl (CH₃) group would typically appear as a triplet, while the methylene (B1212753) (CH₂) groups would show more complex multiplets. libretexts.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide group typically appears in the range of δ 160-168.5 ppm. afjbs.com The other aliphatic carbons in the nonanoyl chain will have signals in the upfield region of the spectrum. afjbs.com

A summary of expected NMR data is presented below:

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Amide Protons (NH₂) | Broad singlet | - |

| Methylene Protons (α to C=O) | ~2.2 (triplet) | - |

| Other Methylene Protons | ~1.2-1.6 (multiplets) | Aliphatic region |

| Terminal Methyl Protons | ~0.9 (triplet) | Aliphatic region |

| Carbonyl Carbon (C=O) | - | ~160-168.5 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation causes vibrations of the bonds within the molecule at specific frequencies.

Key characteristic absorption bands for this compound include:

N-H Stretching: Primary amides show two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C=O Stretching: A strong absorption band, characteristic of the carbonyl group in an amide (the Amide I band), is observed around 1684-1601 cm⁻¹. afjbs.comlibretexts.org

N-H Bending: The N-H bending vibration (the Amide II band) appears around 1650-1550 cm⁻¹.

C-H Stretching: Absorptions due to the C-H stretching of the aliphatic chain are found in the 2850-3000 cm⁻¹ region. libretexts.org

The presence and positions of these bands confirm the amide functional group and the aliphatic nature of the molecule. afjbs.comlibretexts.org

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. bu.edu.eg It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. bu.edu.eglibretexts.org

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of an aliphatic amide, the molecular ion peak (M+) may be observed. libretexts.org Common fragmentation patterns for primary amides include the McLafferty rearrangement, which can result in a prominent peak. libretexts.org Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway. youtube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula of this compound with high confidence. bu.edu.eg

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural sources, as well as for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is sufficiently volatile, GC-MS can be used to separate it from other components in a mixture. The mass spectrometer then provides a mass spectrum for the eluted compound, confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-UV/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS.

LC-MS: this compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer. sielc.com A common method involves using a C18 or similar nonpolar stationary phase with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com For MS-compatible applications, volatile acids like formic acid are often used as a mobile phase additive instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

UPLC-UV/MS: Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase to achieve faster separations and higher resolution compared to traditional HPLC. sielc.comsielc.com When coupled with both a UV detector and a mass spectrometer, it provides comprehensive data. The UV detector can quantify the analyte based on its chromophore (the carbonyl group in this case), while the mass spectrometer confirms its identity and can detect co-eluting impurities that may not be resolved by the UV detector alone. This method is scalable and can be adapted for preparative separation to isolate pure this compound. sielc.com

A table summarizing the chromatographic methods is provided below:

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| GC-MS | Capillary column (e.g., nonpolar) | Inert gas (e.g., Helium) | Mass Spectrometry | Separation and identification of volatile compounds. |

| LC-MS | Reverse-phase (e.g., C18) | Acetonitrile/Water with Formic Acid | Mass Spectrometry | Separation, identification, and quantification. sielc.com |

| UPLC-UV/MS | Sub-2 µm particle size reverse-phase | Acetonitrile/Water with Formic Acid | UV and Mass Spectrometry | High-resolution separation, quantification, and preparative isolation. sielc.comsielc.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used technique for the qualitative monitoring of reactions and assessment of compound purity. wisc.edusavemyexams.com In the context of this compound research, TLC provides a rapid and effective means to separate the compound from starting materials, byproducts, and other impurities. wisc.edu The separation is based on the differential partitioning of the compound between a stationary phase, typically a thin layer of silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) on a solid support, and a liquid mobile phase. wisc.edusavemyexams.comsavemyexams.com

The choice of mobile phase is critical and is determined by the polarity of the compounds to be separated. For amide derivatives, various solvent systems can be employed. For instance, in the synthesis of related amide compounds, a mobile phase of 30% ethyl acetate (B1210297) in hexane (B92381) has been utilized to monitor reaction progress. nih.gov Another study involving amide synthesis used a mixture of dichloromethane (B109758) and methanol (B129727) (25:1) for TLC analysis. mdpi.com The separated spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by using staining agents like iodine vapor. savemyexams.comsavemyexams.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given TLC system and is used for its identification.

Table 1: Hypothetical TLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Expected Rf Value | ~0.4-0.5 (This is an estimated value and can vary) |

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. wikipedia.orgshimadzu.com.sg It utilizes a stationary phase packed into a column and a liquid mobile phase that is pumped through the column at high pressure. wikipedia.org This method offers high resolution and sensitivity.

For the analysis of α-keto acids and their derivatives, reversed-phase HPLC is a common approach. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a more polar solvent mixture. For instance, a method for separating α-keto acids used a Zorbax 300 SB-C18 column with an isocratic mobile phase of methanol, water, and acetonitrile (42:56:2, v/v/v) at a flow rate of 0.9 mL/min, with detection at 255 nm. researchgate.netdoaj.org Another method for similar compounds employed a C18 column with a mobile phase of methanol, water, acetonitrile, and tetrahydrofuran (B95107) (38.4:60:1:0.6, v/v/v/v). tandfonline.comresearchgate.net

Given that this compound possesses an amide group, specialized columns like RP-Amide phases can offer alternative selectivity, particularly for polar compounds capable of hydrogen bonding. sigmaaldrich.com HPLC can be used both analytically to determine the purity of a sample and preparatively to isolate and purify the compound from a mixture. datapdf.com

Table 2: Illustrative HPLC Conditions for this compound Analysis

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Retention Time | Dependent on exact conditions | Dependent on exact conditions |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a sample of this compound. measurlabs.com This method provides crucial information for verifying the empirical and molecular formula of the synthesized compound, thereby confirming its identity and assessing its purity. researchgate.netyoutube.com

The analysis is typically performed using an automated elemental analyzer, which combusts the sample at high temperatures in a stream of oxygen. measurlabs.com The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂)—are separated and quantified by a detector. measurlabs.com From the amounts of these gases, the percentage of each element in the original sample is calculated. The oxygen content is often determined by pyrolysis. measurlabs.com

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound (C₉H₁₇NO₂). A close agreement between the found and calculated values is a strong indicator of the compound's purity and correct composition.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 63.13 |

| Hydrogen | H | 1.01 | 17 | 17.17 | 10.03 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.19 |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.69 |

| Total | | | | 171.27 | 100.00 |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Hexane |

| Dichloromethane |

| Methanol |

| Acetonitrile |

| Tetrahydrofuran |

| Carbon dioxide |

| Water |

Development of 2 Oxononan 1 Amide Derivatives and Analogues

Rational Design and Synthesis of Modified Amide Scaffolds

The rational design of new molecular scaffolds is a cornerstone of medicinal chemistry, aiming to create innovative small molecules with improved therapeutic efficacy. nih.gov For 2-Oxononan-1-amide, this process involves the strategic modification of its core amide structure. The primary goal is to synthesize derivatives with enhanced biological activity and optimized physicochemical properties.

The synthesis of modified amide scaffolds often begins with the parent 2-oxononanoic acid or its activated forms, such as acyl chlorides. researchgate.net A common and effective method for creating new amide derivatives involves the coupling of carboxylic acids with a diverse range of amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com This approach allows for the introduction of various substituents on the amide nitrogen, leading to a library of N-substituted this compound derivatives. The reaction typically proceeds at room temperature, and the resulting products can be purified through standard techniques like recrystallization. researchgate.netajchem-a.com

Another synthetic route involves the reaction of 1-amino-pyrimidine derivatives with acid chlorides, which can be adapted to synthesize novel pyrimidine-containing amide derivatives. researchgate.net This strategy focuses on creating hybrid molecules that combine the structural features of this compound with other pharmacologically active moieties. The design process is often guided by computational studies, such as quantum-mechanical calculations, to predict the molecular properties and potential bioactivity of the newly designed scaffolds. researchgate.net

Table 1: Examples of Synthetic Strategies for Modified this compound Scaffolds

| Strategy | Reagents | Resulting Modification |

|---|---|---|

| Amide Coupling | 2-oxononanoic acid, various primary/secondary amines, DCC, DMAP | N-substituted alkyl or aryl groups on the amide nitrogen |

| Acyl Chloride Reaction | 2-oxononanoyl chloride, various amines or hydrazines | Introduction of diverse functionalities at the amide position |

| Hybrid Synthesis | 2-oxononanoyl chloride, substituted amino-heterocycles | Conjugation with heterocyclic moieties like pyrimidine |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in drug design to optimize lead compounds by substituting a functional group with another that has similar physical or chemical properties, with the goal of improving pharmacological, toxicological, or pharmacokinetic profiles. spirochem.comnih.gov In the context of this compound, the amide bond is a key target for bioisosteric replacement due to its potential susceptibility to enzymatic hydrolysis.

The amide functional group can be replaced by a variety of bioisosteres that mimic its size, shape, and electronic properties. drughunter.com Common non-classical bioisosteres for amides include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. nih.govnih.gov These heterocycles can replicate the hydrogen bonding capabilities and dipole moment of the amide bond while often conferring enhanced metabolic stability. nih.gov For example, the replacement of an amide with an oxadiazole has been shown to improve metabolic stability and potency in other classes of compounds like dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

Other potential bioisosteric replacements for the amide group in this compound include fluoroalkenes, trifluoroethylamines, and esters. nih.govcambridgemedchemconsulting.com The trifluoroethylamine group, for instance, can mimic the carbonyl group's electronegativity and increase metabolic stability by reducing susceptibility to proteolysis. drughunter.com The choice of a specific bioisostere is highly context-dependent, and successful replacement often requires careful consideration of the target and desired property improvements. drughunter.com

Table 2: Potential Bioisosteric Replacements for the Amide Group in this compound

| Bioisostere | Structural Formula | Potential Advantages |

|---|---|---|

| 1,2,4-Oxadiazole | C₂H₂N₂O | Improved metabolic stability, mimics planarity and dipole moment. nih.gov |

| 1,3,4-Oxadiazole | C₂H₂N₂O | Improved metabolic stability and potency. nih.gov |

| 1,2,3-Triazole | C₂H₃N₃ | Can improve biological properties while retaining therapeutic effect. nih.gov |

| Trifluoroethylamine | -CH₂-CF₃ | Enhanced metabolic stability, mimics carbonyl electronegativity. drughunter.com |

Evaluation of Novel Amide-Oxime and Amidino-Amide Derivatives

Further derivatization of the this compound structure involves modifications at both the ketone and amide functionalities to create novel amide-oxime and amidino-amide derivatives.

Amide-Oxime Derivatives: An oxime is a compound with the general formula RR'C=N-OH, typically formed by the reaction of an aldehyde or ketone with hydroxylamine. wikipedia.org The ketone at the C-2 position of this compound is a prime site for such a modification. The synthesis of a 2-hydroxyimino-nonan-1-amide would involve reacting this compound with hydroxylamine. In studies on other molecular scaffolds, such as quinolin-2(1H)-one, oxime derivatives have demonstrated potent biological activities distinct from their parent amide counterparts. nih.gov For example, while the amide derivatives were weakly active, the corresponding oximes showed significant inhibitory activity against platelet aggregation. nih.gov This suggests that converting the keto group of this compound to an oxime could unlock new biological properties. Furthermore, oximes can be converted into the corresponding amides via the Beckmann rearrangement, a reaction that proceeds by treating the oxime with acid, offering another pathway to structurally diverse derivatives. masterorganicchemistry.com

Amidino-Amide Derivatives: Amidines (RC(=NH)NH₂) are another class of derivatives that can be explored. Amidoximes, which are oximes of amides, can be synthesized and subsequently react to form various heterocyclic systems or be used as intermediates. wikipedia.orgrsc.org The synthesis of N²-[bis(dimethylamino)phosphinoyl]amidines has been reported from the reaction of amide oximes with tris(dimethylamino)phosphine, indicating a potential route for creating complex amidine derivatives from a this compound precursor. rsc.org

Table 3: Potential Novel Derivatives of this compound

| Derivative Type | Structural Feature | Synthetic Precursor | Potential Activity Profile |

|---|---|---|---|

| Amide-Oxime | C=N-OH at C-2 | This compound + Hydroxylamine | Altered biological targets, potential for increased potency. nih.gov |

| Amidoxime | C(=NOH)NH₂ at C-1 | 2-Oxononan-1-nitrile + Hydroxylamine | Intermediates for heterocyclic synthesis. wikipedia.org |

| Amidino-Amide | C(=NH)NH₂ at C-1 | Amide oxime derivative | Potential for novel receptor interactions. |

Assessment of Conjugates and Prodrug Strategies

Prodrug and conjugate strategies are employed to overcome limitations of a parent drug, such as poor solubility, instability, or lack of target specificity. researchgate.net A prodrug is an inactive compound that is converted into an active drug in the body. researchgate.net For this compound, these strategies could enhance its therapeutic index.

Conjugates: The this compound molecule can be conjugated to various moieties, such as amino acids, peptides, or polymers like polyethylene (B3416737) glycol (PEG). researchgate.netnih.gov Amino acid conjugates, for example, can improve stability and may provide additional efficacy. researchgate.net Peptide-drug conjugates (PDCs) represent a sophisticated approach where a peptide sequence is used to guide the drug to a specific target, after which a biodegradable linker releases the active compound. nih.gov The amide group of this compound itself is relatively stable, which is a consideration in designing the release mechanism; often, ester-based linkers are used for more ready hydrolysis in a physiological environment. nih.gov

Prodrugs: An amide prodrug strategy can be used to modify the lipophilicity of a drug or to target specific transporters. researchgate.net For instance, an esterified hydroxy amide derivative can be designed as an esterase-sensitive pro-prodrug. nih.gov In such a system, enzymatic hydrolysis of the ester would trigger a subsequent chemical reaction, like lactonization, to release the active amine-containing drug. nih.gov Self-immolative linkers are another advanced strategy, where cleavage of a trigger group by a specific stimulus (e.g., an enzyme) initiates an electronic cascade that leads to the release of the drug. otago.ac.nz

Table 4: Conjugate and Prodrug Strategies for this compound

| Strategy | Conjugated Moiety/Linker | Purpose |

|---|---|---|

| Amino Acid Conjugate | e.g., Phenylalanine | Improve stability, potentially target amino acid transporters. researchgate.net |

| Peptide-Drug Conjugate (PDC) | Targeting peptide + biodegradable linker | Targeted delivery to specific cells or tissues. nih.gov |

| Esterase-Sensitive Prodrug | Esterified hydroxy acid promoiety | Controlled release via enzymatic cleavage in plasma. nih.gov |

| Self-Immolative Linker | e.g., p-aminobenzyloxycarbonyl (PABC) | Triggered release in response to a specific biological stimulus. otago.ac.nz |

Design of Linker Length and Functionality in Derivatives

When developing conjugates of this compound, the linker connecting the parent molecule to another functional unit (e.g., a targeting peptide, a solubilizing polymer, or a reporter tag like biotin) is of critical importance. The length, flexibility, and chemical nature of the linker can significantly influence the properties and efficacy of the resulting derivative. nih.gov